

# The Journey of a Potent Antiviral: Discovery and Preclinical Development of PSI-353661

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Whitepaper for Drug Development Professionals

#### Introduction

**PSI-353661** is a novel phosphoramidate prodrug of a guanosine nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection.[1][2] As a direct-acting antiviral (DAA), it targets the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication.[3][4] This document provides a comprehensive overview of the discovery and preclinical development of **PSI-353661**, detailing its mechanism of action, in vitro and in vivo efficacy, safety profile, and the experimental methodologies employed in its evaluation. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

### **Discovery and Rationale**

The development of **PSI-353661** was driven by the need for more potent and effective treatments for HCV, a global health issue affecting millions.[1][2] The core strategy was to design a prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate that could efficiently deliver the active nucleotide triphosphate into hepatocytes, the primary site of HCV replication.[1][5] Nucleoside analogs require intracellular phosphorylation to their active triphosphate form, a process that can be inefficient.[6] Phosphoramidate prodrug technology bypasses the initial, often rate-limiting, phosphorylation step, leading to higher intracellular concentrations of the active metabolite and consequently, greater antiviral potency.[1][6] **PSI-**



**353661** was specifically designed to be stable in plasma and efficiently metabolized to its active form within the liver.

#### **Mechanism of Action and Metabolic Activation**

**PSI-353661** exerts its antiviral effect through the inhibition of the HCV NS5B polymerase by its active triphosphate metabolite, PSI-352666.[3][7] The conversion of the prodrug to its active form is a multi-step process that occurs intracellularly, primarily in hepatocytes.

The metabolic activation pathway of **PSI-353661** is a cascade of enzymatic reactions:

- Carboxylester Hydrolysis: The process is initiated by the hydrolysis of the isopropyl ester moiety of PSI-353661, a reaction catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).[7]
- Cyclization and Phenol Elimination: This is followed by a putative intramolecular nucleophilic attack by the newly formed carboxyl group on the phosphorus atom, leading to the elimination of the phenol group and the formation of an alaninyl phosphate metabolite, PSI-353131.[7]
- Amino Acid Cleavage: The alanine moiety is then cleaved from PSI-353131 by the Histidine Triad Nucleotide-binding Protein 1 (Hint 1).[7]
- Demethoxylation: The methoxy group at the O6 position of the guanine base is subsequently removed by the Adenosine Deaminase-Like Protein 1 (ADAL1), yielding 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[7]
- Phosphorylation: The monophosphate is then sequentially phosphorylated by cellular kinases. Guanylate kinase catalyzes the formation of the diphosphate, and Nucleoside Diphosphate Kinase is primarily responsible for the final phosphorylation to the active triphosphate, PSI-352666.[7]

The active triphosphate, PSI-352666, acts as a competitive inhibitor of the HCV NS5B polymerase, leading to chain termination during viral RNA replication.[3]





Click to download full resolution via product page

Metabolic activation pathway of PSI-353661.

## Preclinical Data In Vitro Antiviral Activity

**PSI-353661** has demonstrated potent and broad-spectrum activity against various HCV genotypes in cell-based replicon assays.[2][5] The replicon system is a powerful tool for studying HCV replication in vitro, where a portion of the viral genome, containing the non-structural proteins required for replication, is stably expressed in human hepatoma cells.

| Assay                 | HCV<br>Genotype/Varia<br>nt | EC50 (μM) | EC90 (μM) | Reference |
|-----------------------|-----------------------------|-----------|-----------|-----------|
| HCV Replicon<br>Assay | Genotype 1b                 | 0.0030    | 0.0085    | [8][9]    |
| HCV Replicon<br>Assay | Wild-type                   | -         | 0.008     | [8][9]    |
| HCV Replicon<br>Assay | S282T resistant             | -         | 0.011     | [8][9]    |

### **Cytotoxicity Profile**

Extensive in vitro cytotoxicity studies were conducted to assess the safety profile of **PSI-353661** across a panel of human cell lines. The compound exhibited a favorable safety profile with high half-maximal cytotoxic concentrations (CC50).



| Cell Line | Cell Type              | Assay Duration | CC50 (μM)  | Reference |
|-----------|------------------------|----------------|------------|-----------|
| Huh7      | Human<br>Hepatoma      | 8 days         | 80.0 ± 6.0 | [1]       |
| HepG2     | Human<br>Hepatoma      | 8 days         | > 100      | [1][8]    |
| BxPC3     | Human<br>Pancreatic    | 8 days         | > 100      | [1][8]    |
| CEM       | Human T-<br>lymphocyte | 8 days         | > 100      | [1][8]    |

Furthermore, **PSI-353661** showed no toxicity towards bone marrow stem cells and did not induce mitochondrial toxicity, as evidenced by the lack of increased lactic acid production in treated cells.[1][2]

#### **Intracellular Metabolism and Triphosphate Formation**

The efficiency of **PSI-353661** conversion to its active triphosphate form, PSI-352666, was evaluated in primary human hepatocytes. These studies confirmed the rapid and substantial formation of the active metabolite.

| Compound             | Incubation Time | Cell Type                    | Triphosphate<br>Concentration<br>(μΜ)           | Reference |
|----------------------|-----------------|------------------------------|-------------------------------------------------|-----------|
| PSI-353661 (5<br>μM) | 4 hours         | Primary Human<br>Hepatocytes | PSI-352666 was<br>the predominant<br>metabolite | [1]       |
| PSI-353661           | 24 hours        | Primary Human<br>Hepatocytes | 0.44 (as mM)                                    | [8][9]    |

#### In Vivo Efficacy in a Chimeric Mouse Model

The in vivo antiviral activity of **PSI-353661** was assessed in a human hepatocyte chimeric mouse model. In this model, immunodeficient mice are engrafted with human hepatocytes,



allowing for the study of HCV infection and treatment in a small animal model.

| Study             | Animal<br>Model                                  | Treatment<br>Regimen                                             | Duration           | Outcome                                                                                                            | Reference |
|-------------------|--------------------------------------------------|------------------------------------------------------------------|--------------------|--------------------------------------------------------------------------------------------------------------------|-----------|
| Efficacy<br>Study | Human hepatocyte chimeric mice infected with HCV | PSI-353661<br>(50 mg/kg,<br>p.o.) +<br>Telaprevir<br>(400 mg/kg) | 4 weeks<br>(daily) | Reduced serum levels of HCV RNA; achieved sustained eradication of the mutant virus or end- of-treatment response. | [3][8][9] |

#### **Resistance Profile**

In vitro resistance selection studies were performed to identify mutations that confer resistance to **PSI-353661**. These studies are crucial for understanding the potential for viral escape and for guiding the development of combination therapies.

| HCV Genotype           | Selection<br>Method                                                   | Resistance-<br>Associated<br>Mutations (in<br>NS5B)      | Fold Change in<br>EC50               | Reference |
|------------------------|-----------------------------------------------------------------------|----------------------------------------------------------|--------------------------------------|-----------|
| Genotype 2a<br>(JFH-1) | Culturing replicon cells with increasing concentrations of PSI-353661 | S15G + C223H +<br>V321I (triple<br>mutation<br>required) | >10-fold<br>reduction in<br>activity | [5]       |

Notably, single amino acid changes were not sufficient to confer significant resistance, and a combination of three mutations was required for a high level of resistance.[3] **PSI-353661** retained full activity against replicons containing the S282T substitution, a mutation that confers resistance to some other nucleoside analogs.[3]



## **Experimental Protocols HCV Replicon Assay**

The antiviral activity of **PSI-353661** was primarily evaluated using HCV replicon assays. The general workflow for such an assay is as follows:



Click to download full resolution via product page

Generalized workflow for an HCV replicon assay.



For replicon clearance and rebound studies, ET-Lunet replicon cells were seeded at  $1 \times 10^5$  cells per well in a 6-well plate.[1] **PSI-353661** was added at concentrations corresponding to 2, 5, 10, and 20-fold of its EC50 value.[1] Cells were passaged every 3 to 4 days for 2 weeks with fresh medium containing the drug, and cell aliquots were harvested at each passage for RNA analysis.[1]

#### **Cytotoxicity Assays**

Cytotoxicity was assessed in various cell lines by incubating the cells with a range of **PSI-353661** concentrations for 8 days.[1] Cell viability was then determined using standard methods such as the neutral red uptake assay or by measuring ATP levels (e.g., CellTiter-Glo®). The CC50 value, the concentration at which 50% of the cells are non-viable, was then calculated.

For mitochondrial toxicity, HepG2 or CEM cells were incubated with **PSI-353661** for several days, after which the levels of lactic acid in the culture medium were quantified.[1] Mitochondrial DNA synthesis was also assessed by quantitative RT-PCR for the mitochondrial cytochrome C oxidase subunit II (COXII) gene.[1]

The human bone marrow stem cell toxicity assay involved culturing clonogenic progenitor cells in a methylcellulose-based medium with varying concentrations of **PSI-353661** for 14 days, followed by colony counting.[1]

#### **Determination of Intracellular Triphosphate Levels**

Primary human hepatocytes were incubated with radiolabeled **PSI-353661**. At various time points, the cells were harvested, and intracellular metabolites were extracted. The extracts were then analyzed by ion exchange High-Performance Liquid Chromatography (HPLC) with radiodetection.[1][10] The identity of the metabolites, including the active triphosphate PSI-352666, was confirmed by comparing their retention times with those of known synthetic standards.[1]

### In Vivo Chimeric Mouse Model Study

Immunodeficient mice were transplanted with human hepatocytes to create a chimeric liver. These mice were then infected with HCV. Following confirmation of infection, the mice were treated orally with **PSI-353661**, often in combination with other antiviral agents like Telaprevir.



[8][9] Blood samples were collected at regular intervals to monitor serum HCV RNA levels by qRT-PCR.

#### In Vitro Resistance Selection

HCV replicon cells (e.g., genotype 2a JFH-1) were cultured in the presence of G418 (a selection agent for the replicon) and increasing concentrations of **PSI-353661** over an extended period (e.g., 132 days).[5] The sensitivity of the selected cell populations to **PSI-353661** was periodically tested. RNA was isolated from resistant cell populations, and the NS5B region of the replicon genome was sequenced to identify mutations responsible for the resistant phenotype.

#### Conclusion

The preclinical development of **PSI-353661** showcases a successful application of prodrug technology to enhance the therapeutic potential of a nucleoside analog. The compound exhibits potent in vitro antiviral activity against a range of HCV genotypes, including those with common resistance mutations to other nucleos(t)ide inhibitors. Its favorable in vitro safety profile and efficient conversion to the active triphosphate in human hepatocytes, coupled with demonstrated efficacy in an in vivo model of HCV infection, established **PSI-353661** as a promising clinical candidate for the treatment of chronic HCV infection. The detailed understanding of its mechanism of action, metabolic pathway, and resistance profile provides a solid foundation for its further clinical investigation and use in combination therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Activity and the Metabolic Activation Pathway of the Potent and Selective Hepatitis C Virus Pronucleotide Inhibitor PSI-353661 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity and the metabolic activation pathway of the potent and selective hepatitis C virus pronucleotide inhibitor PSI-353661 PubMed [pubmed.ncbi.nlm.nih.gov]

#### Foundational & Exploratory





- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Validation of a Genotype-Independent Hepatitis C Virus Near-Whole Genome Sequencing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatitis C Virus Nucleotide Inhibitors PSI-352938 and PSI-353661 Exhibit a Novel Mechanism of Resistance Requiring Multiple Mutations within Replicon RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Chimeric Mouse Model to Study Immunopathogenesis of HCV Infection PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chimeric mouse model to study immunopathogenesis of HCV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PSI-353661 (GS-558093) | HCV | 1231747-08-2 | Invivochem [invivochem.com]
- 9. Chimeric Mouse Model for the Infection of Hepatitis B and C Viruses PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of PSI-353661, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Journey of a Potent Antiviral: Discovery and Preclinical Development of PSI-353661]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563451#discovery-and-preclinical-development-of-psi-353661]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com